Cas no 2092039-26-2 (Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone)

Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone
- azetidin-3-yl-[4-(fluoromethyl)-4-methylpiperidin-1-yl]methanone
- Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone
-
- Inchi: 1S/C11H19FN2O/c1-11(8-12)2-4-14(5-3-11)10(15)9-6-13-7-9/h9,13H,2-8H2,1H3
- InChI Key: QTWSUPJMFGOHKW-UHFFFAOYSA-N
- SMILES: FCC1(C)CCN(C(C2CNC2)=O)CC1
Computed Properties
- Exact Mass: 214.14814140 g/mol
- Monoisotopic Mass: 214.14814140 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 214.28
- XLogP3: 0.5
- Topological Polar Surface Area: 32.299
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7044-10g |
azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7044-1g |
azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-7044-0.5g |
azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | A283846-100mg |
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A283846-500mg |
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A283846-1g |
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-7044-2.5g |
azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7044-0.25g |
azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7044-5g |
azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone |
2092039-26-2 | 95%+ | 5g |
$2167.0 | 2023-09-07 |
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone Related Literature
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone (CAS No. 2092039-26-2): A Comprehensive Overview
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone (CAS No. 2092039-26-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its azetidine and piperidine moieties, exhibits a high degree of chemical stability and biological activity, making it a promising candidate for various pharmaceutical developments.
The azetidine ring, a four-membered heterocycle, is known for its rigidity and conformational constraints, which can significantly influence the pharmacological properties of the molecules it is incorporated into. In the case of Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone, the azetidine ring provides a scaffold that enhances the compound's ability to interact with specific biological targets. The 4-(fluoromethyl)-4-methylpiperidin-1-yl moiety, on the other hand, introduces additional functional groups that can modulate the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The compound's ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway, has been extensively studied and validated through in vitro and in vivo experiments.
In addition to its anti-inflammatory effects, Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone has also shown promise in neurodegenerative disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These findings suggest that Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone could be a valuable therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone have also been extensively investigated. Studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, which are crucial factors for its clinical utility. Moreover, its low toxicity profile and minimal side effects make it an attractive candidate for further development.
From a synthetic perspective, the preparation of Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone involves several well-established chemical reactions. The synthesis typically begins with the formation of the azetidine ring through a ring-closing metathesis reaction or an intramolecular nucleophilic substitution. The subsequent introduction of the piperidine moiety can be achieved through a variety of methods, including reductive amination or transition-metal-catalyzed coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, making large-scale production feasible.
The structural diversity of Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone also allows for extensive structure-activity relationship (SAR) studies. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties to achieve optimal therapeutic effects. For example, substituting different alkyl or aryl groups on the piperidine ring can alter the compound's lipophilicity and metabolic stability, which are critical parameters for drug design.
In conclusion, Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone (CAS No. 2092039-26-2) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the treatment of various diseases.
2092039-26-2 (Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone) Related Products
- 124-83-4((1R,3S)-Camphoric Acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 4770-00-7(3-cyano-4-nitroindole)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)



